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Introduction

Jqgadl is a potent and selective chemical probe used for the targeted degradation of the
histone acetyltransferase EP300 (also known as p300).[1][2] As a Proteolysis-Targeting
Chimera (PROTAC), Jqgad1 functions by recruiting EP300 to the Cereblon (CRBN) E3 ubiquitin
ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This
targeted degradation allows for the acute and specific removal of EP300 protein, providing a
powerful tool to investigate its role in various genetic pathways, particularly in the context of
oncology and drug development.

EP300 is a critical transcriptional co-activator that regulates gene expression through the
acetylation of histone proteins, most notably H3K27ac, a mark associated with active
enhancers and promoters.[3] Dysregulation of EP300 activity is implicated in several diseases,
including cancer. Jgqadl has been shown to be particularly effective in preclinical models of
MYCN-amplified neuroblastoma, where cancer cells exhibit a strong dependency on EP300 for
survival. By selectively degrading EP300, Jgad1 leads to a reduction in H3K27ac levels,
downregulation of oncogenic gene programs (such as those driven by MYCN and Core
Regulatory Circuitry [CRC] transcription factors), and induction of apoptosis in sensitive cancer
cell lines.
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These application notes provide an overview of Jqad1, its mechanism of action, and protocols
for its use in genetic pathway analysis.

Mechanism of Action of Jgadl

Jgadl is a bifunctional molecule composed of a ligand that binds to EP300 and another ligand
that binds to the E3 ubiquitin ligase CRBN, connected by a linker. The ternary complex formed
by Jgadl, EP300, and CRBN facilitates the transfer of ubiquitin from the E3 ligase to EP300,
marking it for degradation by the 26S proteasome. This CRBN-dependent degradation is highly
specific for EP300, with minimal effects on its close paralog, CBP, at effective concentrations.
However, at higher concentrations or longer time points, some degradation of CBP has been
observed.
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The following tables summarize the quantitative data regarding the activity of Jqad1 from
various studies.

Table 1: In Vitro Activity of Jgadl

Cell Line Cancer Type Parameter Value Reference
Kelly Neuroblastoma DCso <31.6 nM
Apoptosis
] 0.50r 1 uM (6-96
Kelly Neuroblastoma Induction (Sub- h)
G1 peak)
Apoptosis
] 0.5 0r 1 uM (6-96
NGP Neuroblastoma Induction (Sub- )
G1 peak)
Multiple Cancer ) Anti-neoplastic 1.2nM-20uM
) Various o
Cell Lines Activity (5 days)

Table 2: Molecular Effects of Jgadl Treatment
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Cell Line Treatment Effect Magnitude Reference

Dose-dependent
MY CN-amplified 0.1-10 uM for 24  decrease in

N/A
NB cells h EP300
expression
- Parallel loss of
MY CN-amplified 0.1-10 uM for 24
H3K27ac N/A
NB cells h o
modification
Upregulation of
pro-apoptotic
Kelly NB cells 0.5 uM for 24 h proteins (BIM, N/A
BID, PUMA,
BAX)
Disruption of
0.5and 1 pM for
Kelly NB cells MYCN N/A
24 h _
expression
EP300
degradation
Kelly NB cells 500 nmol/L N/A

observed as

early as 16 hours

Experimental Protocols

Detailed methodologies for key experiments utilizing Jqadl are provided below.

Protocol 1: Western Blot Analysis for EP300
Degradation and H3K27ac Reduction

This protocol is for assessing the degradation of EP300 and the corresponding decrease in
H3K27ac levels in cells treated with Jqad1.

Materials:

e Jgadl
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o Cell line of interest (e.g., Kelly neuroblastoma cells)

e Cell culture medium and supplements

e DMSO (vehicle control)

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-EP300, anti-H3K27ac, anti-H3 (loading control), anti-GAPDH or [3-
actin (loading control), anti-PARP1

e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate
o Chemiluminescence imaging system
Procedure:

o Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80%
confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying
concentrations of Jgqad1 (e.g., 0.1, 0.5, 1, 3, 5, and 10 uM) or DMSO for the desired time
(e.g., 24 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors. Scrape the cells and collect the lysate.
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e Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
Determine the protein concentration using a BCA assay.

e SDS-PAGE and Western Blotting:

o

Normalize protein amounts for all samples and prepare them with Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and apply ECL substrate.

o Visualize the protein bands using a chemiluminescence imaging system.
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Protocol 2: Cell Viability and Apoptosis Assays

This protocol describes methods to assess the anti-neoplastic activity of Jgadl and its ability to
induce apoptosis.

Materials:

Jgadl

e Cellline of interest

o 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
e Flow cytometer

e Propidium lodide (PI) staining solution

e Annexin V-FITC Apoptosis Detection Kit

Procedure for Cell Viability (e.g., CellTiter-Glo®):

Seed cells in a 96-well plate and allow them to adhere.

Treat cells with a range of Jqad1 concentrations for a specified duration (e.g., 5 days).

Equilibrate the plate to room temperature.

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

Measure luminescence using a plate reader to determine cell viability.
Procedure for Apoptosis Analysis (Flow Cytometry):
o Treat cells with Jgad1 (e.g., 0.5 or 1 uM) for various time points (e.g., 12, 24, 36 hours).

o Harvest cells, including any floating cells in the medium.
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Wash cells with cold PBS.

For cell cycle analysis (sub-G1 peak), fix cells in ethanol and stain with PI.

For Annexin V/PI staining, resuspend cells in Annexin V binding buffer and stain with Annexin
V-FITC and PI according to the manufacturer's protocol.

Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.

Protocol 3: In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of Jgad1 in a mouse
xenograft model. All animal experiments must be conducted in accordance with approved
institutional guidelines.

Materials:

Jgadl

Vehicle (e.g., 10% hydroxypropyl B-cyclodextrin in sterile water)

Immunocompromised mice (e.g., NSG mice)

Cancer cell line for xenograft (e.g., Kelly cells)

Calipers for tumor measurement

Procedure:

Xenograft Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable
size, randomize the mice into treatment and control groups.

o Treatment Administration: Administer Jqad1 (e.g., 40 mg/kg) or vehicle to the mice via the
desired route (e.g., intraperitoneal injection) daily.

e Tumor Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight
and overall health of the mice.
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« Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
Tumors can be processed for immunohistochemistry (IHC) to assess EP300 and CBP levels,
or for RNA sequencing to analyze gene expression changes.

Downstream Genetic Pathway Analysis

The targeted degradation of EP300 by Jqad1 allows for the investigation of its role in various
signaling pathways.
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Downstream Effects of Jqadl
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By using Jgad1 in combination with techniques such as RNA sequencing (RNA-seq) and
Chromatin Immunoprecipitation sequencing (ChlP-seq), researchers can:

Identify genes and pathways that are directly regulated by EP300's acetyltransferase activity.

Elucidate the role of EP300 in maintaining the enhancer landscape of a cell.

Discover synthetic lethal interactions with EP300 loss in specific cancer contexts.

Evaluate the therapeutic potential of targeting EP300 in various diseases.

Conclusion

Jgadl is a valuable chemical tool for dissecting the function of EP300 in genetic pathways. Its
ability to induce rapid and selective degradation of EP300 provides a more direct and acute
method of protein inhibition compared to traditional genetic knockdown or small molecule
inhibitors. The protocols and data presented here serve as a guide for researchers to
effectively utilize Jgad1 in their studies to advance our understanding of gene regulation and
develop novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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